3,4-dimethyl-N-(4-methylphenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-4-8-15(9-5-11)17-16(18)14-7-6-12(2)13(3)10-14/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMHMVRIQVFQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-methylphenyl)benzamide typically involves the acylation of 3,4-dimethylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solvents such as acetonitrile (MeCN) is common due to its ability to dissolve both reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3,4-dimethylbenzoic acid
Reduction: 3,4-dimethylaniline
Substitution: Various halogenated derivatives depending on the halogen used
Scientific Research Applications
3,4-dimethyl-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methyl groups on the benzene ring can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
†Calculated based on formula C₁₆H₁₇NO.
Physicochemical and Structural Comparisons
- Functional Group Influence: Sulfonamides vs. Benzamides: Sulfonamides (e.g., 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide) exhibit twisted S–N bonds (torsion angles: -48.3° to -75.7°) and N–H∙∙∙O hydrogen bonding, contrasting with benzamides’ planar amide bonds. This difference impacts solubility and crystal packing .
- Biological Activity: Thiazole- and thiazolidinone-containing derivatives (e.g., ) demonstrate enhanced bioactivity, such as antiproliferative effects in renal cancer cells. The 4-methylphenyl group in thiazolidinones is critical for apoptosis induction, suggesting structural optimization opportunities for the target compound .
Synthetic Routes :
- The target compound is likely synthesized via conventional amide coupling (e.g., acid chloride + amine), similar to methods described for 3,5-dihydroxy-N-(4-hydroxyphenyl)benzamide (). Sulfonamide analogues require chlorosulfonic acid intermediates (), a route distinct from benzamide synthesis .
Q & A
Q. What are the standard synthetic protocols for 3,4-dimethyl-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3,4-dimethylbenzoic acid with 4-methylaniline using activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). A two-step approach is common:
- Step 1: Acid activation to form the acyl chloride.
- Step 2: Amidation with 4-methylaniline under inert conditions (e.g., N₂ atmosphere).
Optimization: Yield improvements are achieved by controlling temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 acid:amine). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. What crystallographic techniques are recommended for structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth: Slow evaporation from ethanol or acetone.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement: SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen positions are geometrically idealized .
Example Data Table:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | < 0.05 |
| CCDC Deposition | 2XXXXX (hypothetical) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?
Methodology:
- Analog Synthesis: Introduce substituents (e.g., halogens, methoxy groups) on the benzamide or aniline rings.
- Biological Assays: Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, A549).
- Computational Modeling: Use DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity. Key Finding: Methyl groups at the 3,4-positions enhance lipophilicity, improving membrane permeability .
Q. How can contradictory bioactivity data between studies be resolved?
Analysis Workflow:
Reproducibility Check: Confirm purity (>95% via HPLC) and solvent effects (DMSO vs. aqueous buffers).
Target Validation: Use CRISPR knockouts or inhibitors to verify specificity.
Data Normalization: Compare IC₅₀ values against positive controls (e.g., doxorubicin for cytotoxicity).
Case Study: Discrepancies in antiproliferative activity may arise from differences in cell culture conditions (e.g., serum concentration, passage number) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Glide to simulate interactions with protein active sites (e.g., EGFR kinase).
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability.
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Tyr-104 residue).
Validation: Cross-check with experimental IC₅₀ values and mutagenesis studies .
Methodological Challenges
Q. How can regioselectivity issues during functionalization of the benzamide core be addressed?
Strategies:
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- LC-MS/MS: Monitor hydrolytic cleavage of the amide bond in simulated gastric fluid (pH 1.2).
- NMR Stability Studies: Track structural changes in PBS (pH 7.4) over 24 hours.
Key Insight: Degradation products (e.g., 3,4-dimethylbenzoic acid) may contribute to off-target effects .
Key Citations
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
